molecular formula C12H3N5O6S2 B12545093 [(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile CAS No. 144039-79-2

[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile

Cat. No.: B12545093
CAS No.: 144039-79-2
M. Wt: 377.3 g/mol
InChI Key: XPNPPQHSNSLIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple nitro groups and thiophene rings, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

The synthesis of [(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile typically involves the reaction of 3,5-dinitrothiophene-2-carbaldehyde with 5-nitrothiophene-2-carbaldehyde in the presence of malononitrile. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol, and a catalyst like piperidine to facilitate the condensation reaction. The mixture is usually refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives, which can be further functionalized.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation.

Scientific Research Applications

[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The thiophene rings provide a stable framework that can facilitate binding to target sites, enhancing the compound’s efficacy .

Comparison with Similar Compounds

[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile can be compared with similar compounds such as:

Properties

CAS No.

144039-79-2

Molecular Formula

C12H3N5O6S2

Molecular Weight

377.3 g/mol

IUPAC Name

2-[(3,5-dinitrothiophen-2-yl)-(5-nitrothiophen-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C12H3N5O6S2/c13-4-6(5-14)11(8-1-2-9(24-8)16(20)21)12-7(15(18)19)3-10(25-12)17(22)23/h1-3H

InChI Key

XPNPPQHSNSLIPW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C(=C(C#N)C#N)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.